N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)13-24-18-11-10-17(23-20(25)16-8-6-5-7-9-16)12-19(18)27-14-22(3,4)21(24)26/h5-12,15H,13-14H2,1-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZMHPOASYSMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazepine Ring: The initial step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic or basic conditions to form the oxazepine ring.
Introduction of Isobutyl and Dimethyl Groups: The isobutyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Attachment of the Benzamide Moiety: The final step involves the coupling of the oxazepine intermediate with benzoyl chloride or a similar benzamide precursor under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted benzamides
Scientific Research Applications
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[b][1,4]oxazepin scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide with a closely related compound, BD630392 (BLD Pharm Ltd.), highlighting structural, physicochemical, and functional differences.
Structural Comparison
| Feature | Target Compound | BD630392 (BLD Pharm Ltd.) |
|---|---|---|
| Core Structure | Benzo[b][1,4]oxazepin with 4-oxo group | Benzo[b][1,4]oxazepin with 4-oxo group |
| Substituents at Position 5 | Isobutyl and 3,3-dimethyl groups | Methyl group |
| Substituents at Position 8 | Benzamide | (S)-5-Benzylisoxazole-3-yl |
| Molecular Formula | Not explicitly reported (estimated: C₂₄H₂₇N₂O₃) | C₂₁H₁₉N₃O₄ |
| Molecular Weight | ~397.5 g/mol (calculated) | 377.4 g/mol |
| CAS Registry Number | Not publicly disclosed | 1622849-58-4 |
Key Observations :
- Substituent Diversity : The target compound’s isobutyl and dimethyl groups enhance lipophilicity (predicted logP ~3.5) compared to BD630392’s methyl group (logP ~2.8), suggesting improved membrane permeability .
- Functional Groups : The benzamide moiety in the target compound may favor hydrogen bonding with polar residues in enzymatic pockets, whereas BD630392’s isoxazole-benzyl group could engage in π-π stacking or hydrophobic interactions.
Bioactivity and Research Findings
BD630392 exhibits IC₅₀ values in the nanomolar range against select kinases (e.g., JAK2), attributed to its isoxazole group’s electron-withdrawing effects . The target compound’s bulky isobutyl substituent may reduce kinase selectivity but enhance binding to larger hydrophobic pockets in GPCRs.
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a synthetic compound belonging to the class of benzoxazepines. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a benzamide moiety and a tetrahydrobenzo[b][1,4]oxazepine core. This unique structure is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that benzoxazepine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Some synthesized benzoxazepine derivatives have shown limited antimicrobial properties against specific bacterial strains. For instance, studies demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it can inhibit the proliferation of solid tumor cells, with varying degrees of effectiveness. For example, certain derivatives displayed IC50 values in the low micromolar range against lung cancer cell lines .
The biological mechanisms underlying the activity of this compound are still being elucidated. However, several potential pathways have been proposed:
- Cytokine Modulation : The compound may influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in cancer progression and inflammation .
- Cell Cycle Arrest : Preliminary data suggest that this compound may induce cell cycle arrest in cancer cells, preventing their proliferation .
- Apoptosis Induction : There is evidence that certain derivatives can trigger apoptotic pathways in tumor cells, leading to programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant against S. aureus | |
| Anticancer | IC50 values < 10 µM for lung cancer cells | |
| Cytokine Release | Modulation of IL-6 and TNF-α |
Case Study Example
In a study evaluating the anticancer properties of various benzoxazepine derivatives including this compound:
- Cell Lines Tested : A549 (lung), HCC827 (lung), and MRC-5 (normal lung fibroblast).
- Results : The compound exhibited cytotoxicity with IC50 values ranging from 2.12 µM to 6.75 µM across different assays. Notably, it affected both cancerous and normal cells indicating a need for further optimization to enhance selectivity .
Q & A
Basic: What are the key considerations for synthesizing this benzoxazepine derivative with high purity?
Answer:
The synthesis typically involves a multi-step route starting with the construction of the benzoxazepine core, followed by coupling with the benzamide moiety. Critical parameters include:
- Reaction Optimization : Temperature (e.g., 60–80°C for cyclization steps), solvent polarity (e.g., dichloromethane or THF for amide coupling), and catalysts (e.g., DMAP for acylations) to maximize yield and minimize side products .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) to achieve >95% purity. LC-MS and NMR (¹H/¹³C) are essential for validating structural integrity .
Basic: How do structural modifications (e.g., substituents on the benzamide ring) influence bioactivity?
Answer:
Substituents significantly alter pharmacokinetic and pharmacodynamic properties. For example:
Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Answer:
Discrepancies often arise from differences in bioavailability, metabolic degradation, or off-target effects. Methodological strategies include:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and tissue distribution (LC-MS/MS quantification) to identify metabolic hotspots .
- Target Engagement Assays : Use thermal shift assays or CETSA to confirm target binding in physiological conditions .
- Combination Studies : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic contributions to efficacy loss .
Advanced: What experimental approaches are recommended to elucidate the compound’s mechanism of action?
Answer:
A multi-modal workflow is advised:
Molecular Docking : Prioritize targets using AutoDock Vina or Schrödinger Suite, focusing on kinases (e.g., PI3K, MAPK) due to structural homology with active benzoxazepines .
Enzyme Kinetics : Perform steady-state assays (e.g., ADP-Glo™ for kinases) to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive) .
Transcriptomics : RNA-seq or qPCR arrays to identify downstream pathway perturbations (e.g., apoptosis markers like BAX/BCL-2) .
Advanced: How can researchers address low solubility during formulation for in vivo studies?
Answer:
- Co-Solvent Systems : Use PEG-400/Cremophor EL (20–30% v/v) to enhance aqueous solubility without toxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm via nanoprecipitation) to improve bioavailability; characterize via DLS and TEM .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide’s para-position to increase hydrophilicity .
Advanced: What analytical techniques are critical for resolving structural ambiguities in derivatives?
Answer:
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., m/z 416.469 for C₂₃H₂₆F₂N₂O₃) and detect impurities .
- 2D NMR : Use HSQC and HMBC to assign stereochemistry at the tetrahydrooxazepine ring’s C5 position .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., amide bond orientation) for lead optimization .
Basic: How should researchers validate the compound’s stability under storage conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
